molecular formula C13H8ClNS B1353507 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile CAS No. 96461-81-3

4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile

Cat. No.: B1353507
CAS No.: 96461-81-3
M. Wt: 245.73 g/mol
InChI Key: CNIPIGLQDBYVPE-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile is an organic compound with the molecular formula C13H8ClNS and a molecular weight of 245.73 g/mol . It is characterized by the presence of a chlorophenyl group attached to a benzonitrile moiety via a sulfanyl linkage. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile typically involves the reaction of 4-chlorothiophenol with 4-bromobenzonitrile under basic conditions. A common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base like potassium carbonate, a palladium catalyst, and a solvent such as toluene or acetonitrile. The reaction is typically carried out at elevated temperatures, around 80-100°C, for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include substituted chlorophenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The sulfanyl and nitrile groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)Sulfanyl]Benzonitrile
  • 4-[(4-Methylphenyl)Sulfanyl]Benzonitrile
  • 4-[(4-Fluorophenyl)Sulfanyl]Benzonitrile

Uniqueness

4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specific applications.

Biological Activity

4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile is an organic compound that has garnered attention for its diverse biological activities. Characterized by a chlorophenyl group and a sulfanyl functional group, this compound exhibits significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}ClN1_{1}S1_{1}
  • Molecular Weight : Approximately 247.73 g/mol
  • Functional Groups : Chlorophenyl, sulfanyl, and nitrile

The unique structure of this compound contributes to its reactivity and biological interactions. The presence of the chlorophenyl group enhances its electronic properties, while the sulfanyl group is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which modulates their activity. This interaction is facilitated by the sulfanyl and nitrile groups, which play significant roles in enzyme binding.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria . The chlorophenyl and sulfanyl groups are often associated with enhanced antimicrobial efficacy.

Biological Activity Overview

Activity Type Description Reference
Antimicrobial Inhibitory effects against bacterial strains
Anticancer Potential antiproliferative effects on cancer cell lines
Antioxidant Moderate radical scavenging activity observed in studies

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of various compounds, including this compound, on cancer cell lines across multiple tumor types. While none showed significant cytotoxicity at concentrations tested, the structural similarities with other active compounds suggest potential for further development .
  • Antimicrobial Studies :
    • Investigations into the antimicrobial properties revealed that derivatives of this compound effectively inhibited the growth of several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Radical Scavenging Activity :
    • Antioxidant assays demonstrated that this compound exhibited moderate activity in scavenging free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIPIGLQDBYVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446904
Record name 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96461-81-3
Record name 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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